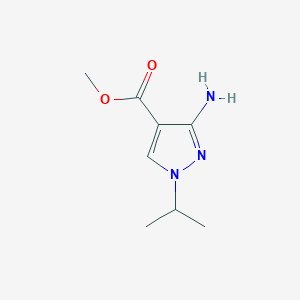

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds like “3-Amino-4-carbethoxypyrazole” has been analyzed . The molecular formula of “3-Amino-4-carbethoxypyrazole” is C6H9N3O2 and its molecular weight is 155.1546 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazole derivatives are involved in several reactions. For example, they are used for Suzuki-Miyaura cross-coupling reactions, transesterification reactions . They are also used as reagents for the preparation of aminothiazoles as secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-Amino-1-methyl-1H-pyrazole” have been analyzed . It is a clear colorless to yellow or pale orange to red liquid. Its refractive index is 1.5395-1.5445 @ 20°C . It is slightly soluble in water .科学的研究の応用

Medicinal Chemistry: Kinase Inhibition

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate serves as a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors . Kinases are enzymes that play a pivotal role in signal transduction and are targets for therapeutic intervention in diseases like cancer. The pyrazole ring’s ability to mimic the ATP binding site of kinases makes it an excellent candidate for developing new anticancer drugs.

Agricultural Chemistry: Pest Control

In agriculture, this compound is explored for its potential use in pest control. Its structural framework is conducive to creating derivatives that can act as effective agrochemicals . The manipulation of the pyrazole core can lead to the development of novel insecticides and fungicides, contributing to enhanced crop protection.

Polymer Chemistry: Material Synthesis

The pyrazole derivative is utilized in polymer chemistry as a building block for synthesizing advanced materials . Its incorporation into polymers can impart unique properties such as thermal stability and chemical resistance, which are desirable in creating specialized materials for industrial applications.

Industrial Applications: Synthesis Intermediate

This compound is a significant intermediate in organic synthesis, used to produce a variety of industrial chemicals . Its versatility allows for its incorporation into complex molecules, which are then used in the manufacture of dyes, resins, and other industrial products.

Food Industry: UV Stabilizers and Colorings

In the food industry, derivatives of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate are employed as UV stabilizers and cosmetic colorings . These applications ensure the longevity and aesthetic appeal of food products by protecting them from UV radiation and enhancing their color.

Cosmetic Industry: Product Enhancement

The cosmetic industry benefits from the use of pyrazole derivatives as additives that improve the quality of cosmetic products . They can serve as stabilizers, enhancing the shelf life and performance of various cosmetic formulations.

Safety and Hazards

作用機序

Target of Action

Pyrazole derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.95, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

特性

IUPAC Name |

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIBTPFJSCYDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)